molecular formula C26H31NO3 B8235146 4-oxo-N-(4-hydroxyphenyl)retinamide

4-oxo-N-(4-hydroxyphenyl)retinamide

Cat. No.: B8235146
M. Wt: 405.5 g/mol
InChI Key: NZVOGZATHCUFRC-QDZVKJLCSA-N
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Description

4-oxo-N-(4-hydroxyphenyl)retinamide is a polar metabolite of fenretinide, a synthetic retinoid. This compound has shown significant potential in cancer treatment due to its ability to induce apoptosis in various cancer cell lines. Unlike other retinoids, this compound inhibits tubulin polymerization, leading to mitotic arrest and cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(4-hydroxyphenyl)retinamide typically involves the oxidation of fenretinide. The process includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes with stringent control over reaction parameters to ensure high yield and purity. Encapsulation techniques, such as using human serum albumin nanoparticles, have been explored to enhance the solubility and stability of the compound .

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(4-hydroxyphenyl)retinamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

Major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with unique biological activities .

Scientific Research Applications

4-oxo-N-(4-hydroxyphenyl)retinamide has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 4-oxo-N-(4-hydroxyphenyl)retinamide involves multiple pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual mechanism of action, involving both tubulin polymerization inhibition and reactive oxygen species generation. This dual action makes it more potent than its parent compound, fenretinide, and effective against fenretinide-resistant cancer cell lines .

Properties

IUPAC Name

(2Z,4E,6Z,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO3/c1-18(9-14-23-20(3)24(29)15-16-26(23,4)5)7-6-8-19(2)17-25(30)27-21-10-12-22(28)13-11-21/h6-14,17,28H,15-16H2,1-5H3,(H,27,30)/b8-6+,14-9+,18-7-,19-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVOGZATHCUFRC-QDZVKJLCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)NC2=CC=C(C=C2)O)\C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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